6-(3,3,5-Trimethylcyclohexyloxy)hexanal
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Overview
Description
6-(3,3,5-Trimethylcyclohexyloxy)hexanal is an organic compound characterized by the presence of a cyclohexane ring substituted with three methyl groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal typically involves the following steps:
Hydrogenation of Isophorone: The starting material, isophorone, undergoes hydrogenation in the presence of a nickel catalyst to form 3,3,5-trimethylcyclohexanol.
Formation of 3,3,5-Trimethylcyclohexyl Chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride or phosphorus trichloride.
Nucleophilic Substitution: The chloride reacts with hexanal in the presence of a base, such as sodium hydride, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(3,3,5-Trimethylcyclohexyloxy)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: 6-(3,3,5-Trimethylcyclohexyloxy)hexanoic acid.
Reduction: 6-(3,3,5-Trimethylcyclohexyloxy)hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,3,5-Trimethylcyclohexyloxy)hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor in the synthesis of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal, known for its use in fragrances and as a vasodilator.
3,3,5-Trimethylcyclohexanone: Another related compound used in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological molecules makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C15H28O2 |
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Molecular Weight |
240.38 g/mol |
IUPAC Name |
6-(3,3,5-trimethylcyclohexyl)oxyhexanal |
InChI |
InChI=1S/C15H28O2/c1-13-10-14(12-15(2,3)11-13)17-9-7-5-4-6-8-16/h8,13-14H,4-7,9-12H2,1-3H3 |
InChI Key |
WYBYVBQJCHKSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCCCCCC=O |
Origin of Product |
United States |
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